2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a chloro group, a dimethylamino group, and a morpholinopyrimidinyl moiety, contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(4-sulfamoylphenyl)acetamide. This intermediate is then reacted with ammonium thiocyanate in absolute ethanol under reflux conditions for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It selectively inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- N4-substituted sulfonamides
- Benzothiazole derivatives
Uniqueness
2-chloro-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its selective inhibition of carbonic anhydrase IX sets it apart from other similar compounds, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3S/c1-21(2)15-13(11-18-16(19-15)22-7-9-25-10-8-22)20-26(23,24)14-6-4-3-5-12(14)17/h3-6,11,20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPOLCQRDZJLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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